molecular formula C16H20O5 B1203644 11,12-Dimethoxydihydrokawain CAS No. 38146-60-0

11,12-Dimethoxydihydrokawain

Cat. No. B1203644
CAS RN: 38146-60-0
M. Wt: 292.33 g/mol
InChI Key: HEURTYMJWQPWNN-UHFFFAOYSA-N
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Description

11, 12-Dimethoxydihydrokawain, also known as 7, 8-dihydro-11, 12-dimethoxykawain, belongs to the class of organic compounds known as kavalactones. These are lactones, which is structurally characterized by a benzene ring and a pyranone moiety, linked to each other to form a 4-methoxy-6-(2-phenylethyl)-2H-pyran-2-one skeleton. 11, 12-Dimethoxydihydrokawain exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, 11, 12-dimethoxydihydrokawain is primarily located in the membrane (predicted from logP). Outside of the human body, 11, 12-dimethoxydihydrokawain can be found in beverages. This makes 11, 12-dimethoxydihydrokawain a potential biomarker for the consumption of this food product.
2-[2-(3,4-dimethoxyphenyl)ethyl]-4-methoxy-2,3-dihydropyran-6-one is an aromatic ether and a member of 2-pyranones.

Scientific Research Applications

Enantioselective Synthesis

The enantioselective synthesis of compounds related to 11,12-Dimethoxydihydrokawain has been a subject of study. For instance, the synthesis of trans-7,8-dimethoxy-11,12-dehydrocalamenene, which is an intermediate for marine serrulatane and amphilectane diterpenes, was achieved starting from a styrene. This synthesis involved asymmetric Rh-catalyzed hydroboration using a novel chiral P,P-bidentate ligand, leading to an organoboron intermediate and then forming the 1,4-trans-disubstituted tetralin skeleton through a Friedel-Crafts-type cationic cyclization (Werle et al., 2007).

Chemical Rearrangement Studies

Chemical rearrangement studies involving methyl 11,12-di-O-methyl-6,7-didehydrocarnosate, derived from the natural product carnosol, demonstrate interesting rearrangement under specific conditions to form compounds like 11,12-dimethoxy-20(10→7)abeo-abieta-5(10),8,11,13-tetraen-20-oic acid (Gutiérrez Luis et al., 1996).

Synthetic Dimerizer Applications

The development of synthetic dimerizers for regulating protein-protein interactions in biological research and gene and cell therapies is another application area. Compounds like AP1510 have been studied for their efficacy in regulating protein dimerization events inside engineered cells, including the induction of apoptosis and regulation of transcription (Amara et al., 1997).

NMR Spectroscopy

The complete assignment of the 1H and 13C NMR spectra of compounds related to 11,12-Dimethoxydihydrokawain, such as 11,12-dimethoxy[1]benzothieno[3,2-a]-4,7-phenanthroline, has been achieved using two-dimensional NMR techniques. This aids in understanding the structure and properties of these compounds (Musmar & Castle, 1991).

Investigation of Toxicity and Gene Regulation

The mechanisms of toxicity and gene regulation by compounds like 14-deoxy-11,12-didehydroandrographolide in T-47D breast carcinoma cells have been studied. This research focuses on how these compounds exert cytotoxic effects and regulate genes related to cell cycle arrest and growth suppression (Tan et al., 2012).

properties

CAS RN

38146-60-0

Product Name

11,12-Dimethoxydihydrokawain

Molecular Formula

C16H20O5

Molecular Weight

292.33 g/mol

IUPAC Name

2-[2-(3,4-dimethoxyphenyl)ethyl]-4-methoxy-2,3-dihydropyran-6-one

InChI

InChI=1S/C16H20O5/c1-18-13-9-12(21-16(17)10-13)6-4-11-5-7-14(19-2)15(8-11)20-3/h5,7-8,10,12H,4,6,9H2,1-3H3

InChI Key

HEURTYMJWQPWNN-UHFFFAOYSA-N

SMILES

COC1=CC(=O)OC(C1)CCC2=CC(=C(C=C2)OC)OC

Canonical SMILES

COC1=CC(=O)OC(C1)CCC2=CC(=C(C=C2)OC)OC

melting_point

124-125°C

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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